molecular formula C15H18N2O B12672445 Quinoline, 4-(2-(4-morpholinyl)ethyl)- CAS No. 126921-43-5

Quinoline, 4-(2-(4-morpholinyl)ethyl)-

Cat. No.: B12672445
CAS No.: 126921-43-5
M. Wt: 242.32 g/mol
InChI Key: PAAQAEFOCMGAGA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Quinoline, 4-(2-(4-morpholinyl)ethyl)- (CAS 729-24-8, molecular formula: C₁₅H₁₈N₂O) is a quinoline derivative featuring a morpholine-substituted ethyl group at the 4-position of the quinoline core . This compound is of interest in medicinal chemistry for its structural versatility, enabling interactions with biological targets such as receptors and enzymes.

Synthesis and Characterization The synthesis of morpholine-functionalized quinolines typically involves multi-step reactions. For example, similar compounds are synthesized via coupling reactions, esterification, or nucleophilic substitution. highlights the use of column chromatography and HPLC for purification and purity assessment, suggesting that the target compound may follow analogous protocols . Characterization via NMR, IR, and mass spectrometry (as seen in and ) ensures structural confirmation .

Properties

CAS No.

126921-43-5

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

4-(2-quinolin-4-ylethyl)morpholine

InChI

InChI=1S/C15H18N2O/c1-2-4-15-14(3-1)13(5-7-16-15)6-8-17-9-11-18-12-10-17/h1-5,7H,6,8-12H2

InChI Key

PAAQAEFOCMGAGA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC2=CC=NC3=CC=CC=C23

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Quinoline, 4-(2-(4-morpholinyl)ethyl)-, can be achieved through various methods. Common synthetic routes include:

    Skraup Synthesis: This classical method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.

    Doebner-Miller Reaction: This involves the reaction of aniline with β-ketoesters in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts like montmorillonite K-10 or molecular iodine have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 4-(2-(4-morpholinyl)ethyl)- undergoes various chemical reactions, including:

    Oxidation: This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon can reduce the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoline N-oxide, while reduction can yield tetrahydroquinoline derivatives .

Scientific Research Applications

Quinoline, 4-(2-(4-morpholinyl)ethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Quinoline, 4-(2-(4-morpholinyl)ethyl)- involves its interaction with various molecular targets. It can inhibit enzymes, interfere with DNA replication, and disrupt cellular processes. The morpholine group enhances its ability to interact with biological molecules, making it a potent compound in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The table below compares Quinoline, 4-(2-(4-morpholinyl)ethyl)- with structurally related quinoline derivatives containing morpholine or analogous substituents:

Compound Name Substituents Molecular Formula Key Biological Activities Synthesis Highlights References
Quinoline, 4-(2-(4-morpholinyl)ethyl)- 4-position: 2-(4-morpholinyl)ethyl C₁₅H₁₈N₂O Antimicrobial, receptor antagonism Multi-step coupling, chromatography
2-(4-Isopropylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide 4-position: carboxamide-linked morpholinylethyl; 2-position: isopropylphenyl C₂₆H₃₀N₄O₂ Anticancer (proposed) Amide coupling, reflux conditions
2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline hydrobromide 4-position: morpholinyl; 2-position: tert-butylphenyl C₂₃H₂₇BrN₂O Not specified (likely receptor binding) SNAr reaction, salt formation
N-(2-(4-Morpholinyl)ethyl)-2-phenyl-4-quinolinamine 4-position: morpholinylethylamine; 2-position: phenyl C₂₁H₂₃N₃O Early-stage pharmacological research Nucleophilic substitution

Key Observations

Substituent Position and Activity: The 4-position is critical for bioactivity. For instance, direct attachment of morpholine (as in 2-(4-tert-butylphenyl)-4-(4-morpholinyl)quinoline) may enhance receptor binding due to reduced steric hindrance . In contrast, carboxamide-linked morpholinylethyl groups () could improve metabolic stability . Substituents at the 2-position (e.g., isopropylphenyl, tert-butylphenyl) influence lipophilicity, affecting membrane permeability and target engagement .

Biological Activity: Morpholine-containing quinolines exhibit diverse activities. For example, 4-(quinolin-4-yl)morpholine derivatives () show antibacterial effects, while others act as MCH1R antagonists for obesity-related applications .

Synthesis Complexity :

  • Compounds with direct morpholine attachment (e.g., via SNAr reactions) require fewer steps compared to those needing amide coupling or esterification () .

Contrasting Features

  • Solubility : The morpholinylethyl group in the target compound enhances water solubility compared to tert-butylphenyl or isopropylphenyl derivatives, which are more lipophilic .
  • Target Specificity : Amide-linked morpholine () may favor kinase inhibition (common in anticancer agents), while smaller substituents (e.g., morpholinyl in ) are suited for receptor antagonism .

Research Implications

The structural diversity of morpholine-functionalized quinolines underscores their adaptability in drug design. Future studies should explore:

  • Structure-Activity Relationships (SAR) : Systematic variation of substituents to optimize potency and selectivity.
  • Mechanistic Studies : Elucidating the target compound’s mode of action, particularly its antimicrobial and receptor-binding pathways.

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